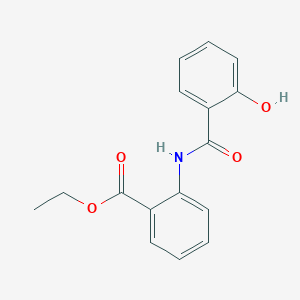

Ethyl N-salicyloylanthranilate

Description

Properties

IUPAC Name |

ethyl 2-[(2-hydroxybenzoyl)amino]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c1-2-21-16(20)11-7-3-5-9-13(11)17-15(19)12-8-4-6-10-14(12)18/h3-10,18H,2H2,1H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFSMESGPJPDOED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50170989 | |

| Record name | Ethyl N-salicyloylanthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18066-04-1 | |

| Record name | Ethyl 2-[(2-hydroxybenzoyl)amino]benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18066-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl N-salicyloylanthranilate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018066041 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl N-salicyloylanthranilate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50170989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl N-salicyloylanthranilate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.143 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Preparative Strategies

Established Synthetic Routes to Ethyl N-Salicyloylanthranilate

Traditional synthetic strategies for this compound are typically multi-step processes that construct the molecule by forming its constituent ester and amide bonds sequentially.

The formation of the ethyl ester group is a critical step, starting from anthranilic acid. Direct esterification of anthranilic acid presents challenges due to the presence of the basic amino group, which can react with acid catalysts, necessitating the use of at least one mole of catalyst. google.com

Several established methods to produce anthranilate esters include:

Transesterification : A common industrial method involves the transesterification of methyl anthranilate with ethanol (B145695). google.com This reaction is often catalyzed by bases like sodium methylate or potassium carbonate. google.com However, this process can lead to the formation of by-products such as dianthranilide through self-condensation, which can complicate purification. google.com

Steglich Esterification : A high-yielding and operationally simple synthesis can be achieved through the Steglich esterification. exlibrisgroup.com This method involves protecting the amino group of anthranilic acid, for instance as an N-(trifluoroacetyl) derivative, followed by esterification with the desired alcohol and subsequent deprotection. exlibrisgroup.com

Classical Fischer Esterification : This involves reacting anthranilic acid with an excess of ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrogen chloride. The process often requires heating under reflux to drive the reaction to completion.

The central N-salicyloyl amide bond is typically formed by reacting the amino group of ethyl anthranilate with an activated form of salicylic (B10762653) acid. This acylation reaction is a fundamental step in building the final molecular scaffold.

A prevalent method involves the use of a salicylic acid derivative where the carboxylic acid is converted into a more reactive species, such as an acyl chloride. The reaction of methyl salicylate (B1505791) with primary amines to form N-alkyl-salicylamides is a well-documented analogous transformation. google.com This amidation can be performed at elevated temperatures, and in some cases, can be carried out in the absence of a solvent, which simplifies the workup procedure. google.com

The most direct and established route to this compound involves the reaction between two key precursors: ethyl anthranilate and 2-hydroxybenzoyl chloride (salicyloyl chloride). smolecule.com In this reaction, the nucleophilic amino group of ethyl anthranilate attacks the electrophilic carbonyl carbon of 2-hydroxybenzoyl chloride. This results in the formation of the stable amide bond and the elimination of hydrogen chloride, which is typically neutralized by a base added to the reaction mixture.

This method is efficient because it directly links the two halves of the molecule in a single, high-yielding step. Ethyl anthranilate serves as the foundational block containing the pre-formed ethyl ester, while 2-hydroxybenzoyl chloride acts as the acylating agent that introduces the salicyloyl moiety. smolecule.comchemicalbook.com

Below is a table detailing the properties of these key precursors.

Table 1: Properties of Key Precursors

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|---|

| Ethyl Anthranilate | C₉H₁₁NO₂ | 165.19 | Colorless liquid | 13-15 | 266-268 |

| 2-Hydroxybenzoyl chloride | C₇H₅ClO₂ | 156.57 | White to yellow solid | 18-20 | 92 (12 mmHg) |

Data sourced from publicly available chemical databases.

Advanced Synthetic Approaches for this compound and its Derivatives

Modern organic synthesis aims to develop more efficient, selective, and environmentally benign methods for constructing complex molecules.

The development of advanced synthetic methods focuses on achieving high levels of selectivity, which is crucial for creating specific derivatives of this compound with desired properties. nih.govnih.gov While specific stereoselective syntheses for this exact molecule are not widely reported, advanced strategies from other areas of organic synthesis can be applied.

One such advanced approach is the use of Multicomponent Reactions (MCRs) . A novel MCR strategy has been demonstrated for the synthesis of anthranilate esters from 2-nitrobenzaldehyde, malononitrile, and an alcohol. rsc.org This process is highly chemoselective, involving a simultaneous intramolecular redox reaction that converts the nitro group to an amino group while oxidizing the aldehyde to an ester. rsc.org Such a one-pot strategy is highly step- and atom-economical and could be adapted to produce complex derivatives by varying the starting components. rsc.org This approach represents a significant advancement over traditional, linear synthetic routes.

Green chemistry principles are increasingly being incorporated into synthetic planning to reduce environmental impact. For the synthesis of this compound and its analogs, several green strategies can be envisioned.

Solvent-Free Reactions : As noted in analogous amidation reactions, it is sometimes possible to conduct the synthesis without an organic solvent, particularly when the starting materials are liquids. google.com This eliminates solvent waste, which is a major contributor to the environmental footprint of a chemical process.

Catalytic Methods : Moving from stoichiometric reagents to catalytic systems reduces waste and improves efficiency.

Atom Economy : Advanced methods like the multicomponent reaction (MCR) described for anthranilate esters are inherently greener. rsc.org They are often metal- and external oxidant-free and are designed to incorporate most of the atoms from the starting materials into the final product, thus maximizing atom economy. rsc.org

The table below provides a comparative overview of the synthetic strategies discussed.

Table 2: Comparison of Synthetic Routes

| Synthetic Strategy | Key Features | Advantages | Disadvantages |

|---|---|---|---|

| Classical Route | Sequential esterification and amidation using precursors like anthranilic acid and salicyloyl chloride. smolecule.com | Well-established, reliable for small-scale synthesis. | Multi-step, may require harsh reagents, can generate significant waste. google.com |

| Transesterification | Conversion of methyl anthranilate to ethyl anthranilate using ethanol and a catalyst. google.com | Utilizes readily available starting materials. | Potential for by-product formation, requiring purification. google.com |

| Multicomponent Reaction (MCR) | One-pot synthesis from simple building blocks via an intramolecular redox process. rsc.org | High atom and step economy, metal- and oxidant-free, highly chemoselective. rsc.org | May require specific optimization for the target molecule; newer methodology. |

Compound Names

Table 3: List of Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-Hydroxybenzoyl chloride |

| Anthranilic acid |

| Dianthranilide |

| Ethanol |

| Ethyl Anthranilate |

| This compound |

| Hydrogen chloride |

| Malononitrile |

| Methyl anthranilate |

| N-(trifluoroacetyl)anthranilic acid |

| Potassium carbonate |

| Salicylic acid |

| Sodium methylate |

Continuous Flow Chemistry and Scalable Production

The transition from traditional batch processing to continuous flow chemistry represents a significant advancement in the scalable production of fine chemicals like this compound. Continuous flow reactors, particularly microreactors, offer superior control over reaction parameters, leading to improved yield, purity, and safety.

The synthesis of related N-acyl anthranilates and similar compounds has demonstrated the profound benefits of this technology. For instance, in the continuous production of methyl anthranilate, a related ester, microchannel reactors enabled a shift from batch to continuous synthesis, resulting in higher conversion rates and production efficiency. aidic.it This method allows for precise management of strong exothermic reactions, a common challenge in acylation processes. aidic.it The ability to rapidly heat and cool the reaction mixture is a key advantage, minimizing the formation of unwanted byproducts. flinders.edu.au

For the production of this compound, a continuous flow setup would likely involve pumping streams of an activated salicylic acid derivative and ethyl anthranilate to a mixing point, followed by entry into a heated reactor coil. The short residence time and high surface-area-to-volume ratio in the reactor would ensure efficient heat transfer and precise temperature control, which is critical for optimizing the reaction. aidic.it This approach also enhances safety, as the small volume of reactants at any given time mitigates the risks associated with potential runaway reactions. flinders.edu.au The scalability of such a system is achieved by operating the reactor for longer durations or by "numbering up" – running multiple reactors in parallel.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for a Related Anthranilate Derivative

| Parameter | Traditional Batch Process | Continuous Flow Process |

| Reaction Control | Difficult to control temperature in large volumes | Precise control of temperature and residence time aidic.itflinders.edu.au |

| Safety | Higher risk with exothermic reactions and gas byproduct buildup | Enhanced safety due to small reaction volumes flinders.edu.au |

| Efficiency | Lower conversion rates, potential for more byproducts | Higher yield and purity, reduced reaction time aidic.it |

| Scalability | Scaling up is complex and requires larger reactors | Scaled by continuous operation or parallelization flinders.edu.au |

| Energy Consumption | High energy consumption for heating/cooling large vessels | Reduced energy consumption aidic.it |

This table is a generalized comparison based on principles demonstrated in the synthesis of related compounds like methyl anthranilate. aidic.it

Mechanistic Elucidation of this compound Formation

Understanding the reaction mechanism is crucial for optimizing the synthesis of this compound. The process is a form of nucleophilic acyl substitution, a cornerstone reaction in organic chemistry.

Kinetic and Thermodynamic Aspects of Reaction Pathways

The formation of the amide bond between an activated salicylic acid and ethyl anthranilate is a process governed by both kinetics and thermodynamics.

Kinetics: While thermodynamically favorable, the reaction is often kinetically slow without catalysis. The rate of reaction is dependent on the concentration of the reactants and the temperature, following a specific rate law. The activation energy (Ea) represents the energy barrier that must be overcome for the reaction to proceed. Catalysts function by providing an alternative reaction pathway with a lower activation energy, thereby increasing the reaction rate without affecting the thermodynamic equilibrium. Kinetic studies of related esterification and amidation reactions show that the rate is often controlled by the chemical reaction step rather than mass transfer, especially when using heterogeneous catalysts. researchgate.net

Table 2: Key Parameters in Reaction Pathway Analysis

| Parameter | Symbol | Significance |

| Activation Energy | Ea | The minimum energy required to initiate the reaction. A lower Ea leads to a faster reaction rate. |

| Enthalpy of Reaction | ΔH | The net change in heat content. A negative value indicates an exothermic reaction. |

| Gibbs Free Energy | ΔG | Determines the spontaneity of a reaction. A negative value indicates a spontaneous process. |

| Equilibrium Constant | K | The ratio of products to reactants at equilibrium. A large K indicates the reaction favors product formation. |

Characterization of Intermediates and Transition States

The reaction between an activated salicylic acid derivative (e.g., salicyloyl chloride) and ethyl anthranilate proceeds through a multi-step mechanism involving high-energy, transient species.

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the nitrogen atom of the ethyl anthranilate's amino group on the electrophilic carbonyl carbon of the activated salicylic acid.

Tetrahedral Intermediate: This attack leads to the formation of a short-lived, high-energy tetrahedral intermediate. In this species, the carbonyl carbon is sp³-hybridized and bonded to the oxygen, the original leaving group (e.g., chloride), the aromatic ring, and the incoming amino group from ethyl anthranilate. This intermediate is unstable and cannot typically be isolated.

Collapse of the Intermediate: The tetrahedral intermediate rapidly collapses. The carbonyl double bond is reformed, and the most stable leaving group is expelled. In the case of salicyloyl chloride reacting with ethyl anthranilate, the chloride ion is an excellent leaving group.

Deprotonation: A final, rapid deprotonation of the nitrogen atom by a base (which could be another molecule of ethyl anthranilate or a solvent) yields the neutral this compound product.

While direct observation of these intermediates and transition states is challenging, their existence is supported by extensive mechanistic studies of acylation reactions and can be modeled using computational chemistry methods to understand their structure and energetics. nih.gov

Catalytic Strategies in Preparative Chemistry

To overcome the kinetic barrier of amidation, various catalytic strategies can be employed. The choice of catalyst is critical for achieving high yield and selectivity under mild conditions.

Acid Catalysis: Protic or Lewis acids can activate the carbonyl group of salicylic acid, making it more electrophilic and susceptible to nucleophilic attack. However, this approach can also protonate the amine nucleophile, rendering it unreactive.

Base Catalysis: A base can be used to deprotonate the amine, increasing its nucleophilicity. Common bases include triethylamine (B128534) or pyridine, which can also act as a scavenger for the acidic byproduct (e.g., HCl if using an acyl chloride). researchgate.net

Coupling Reagents: A wide variety of coupling reagents are used in peptide synthesis that could be applied here. These reagents activate the carboxylic acid in situ, converting it into a highly reactive intermediate that readily reacts with the amine.

Transition Metal Catalysis: Copper-catalyzed N-arylation reactions are well-established for forming C-N bonds and could be adapted for this synthesis. science.govscience.gov For instance, methods using CuI have been shown to be effective in coupling aryl halides with aminobenzoic acids. science.gov

Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. An engineered enzyme, such as an N-acetylanthranilate amidase or an acyltransferase, could potentially catalyze the formation of this compound with high efficiency. chemrxiv.orgnih.gov This approach is part of a growing trend toward greener and more sustainable chemical manufacturing.

Advanced Spectroscopic and Analytical Characterization for Structural and Compositional Analysis

High-Resolution Spectroscopic Techniques for Molecular Structure

High-resolution spectroscopic techniques are instrumental in defining the molecular architecture of Ethyl N-salicyloylanthranilate. These methods probe the interactions of the molecule with electromagnetic radiation, yielding data that, when interpreted, reveal a wealth of structural information.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules in solution. By observing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. libretexts.orgdocbrown.info In the case of this compound, multidimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to establish the complete bonding framework.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl (CH₃) | ~1.3-1.4 | ~14 |

| Ethyl (CH₂) | ~4.3-4.4 | ~61 |

| Aromatic (C-H) | ~6.8-8.0 | ~115-140 |

| Amide (N-H) | ~8.5-9.5 | - |

| Carbonyl (Ester C=O) | - | ~165-170 |

| Carbonyl (Amide C=O) | - | ~168-172 |

| Aromatic (C-O) | - | ~155-160 |

| Aromatic (C-N) | - | ~140-145 |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise elemental composition of a molecule. uchicago.edu By measuring the mass-to-charge ratio (m/z) of an ion with very high accuracy, HRMS allows for the calculation of a unique elemental formula. For this compound, with a chemical formula of C₁₆H₁₅NO₄, HRMS would provide an exact mass measurement that confirms this composition, distinguishing it from other isomers or compounds with the same nominal mass. ontosight.aismolecule.com This technique is essential for verifying the identity of a synthesized compound and ensuring its purity. rsc.orgnist.gov

Table 2: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₆H₁₅NO₄ |

| Molecular Weight | 285.29 g/mol |

| Exact Mass (Calculated) | 285.0998 |

| Analysis Method | Electrospray Ionization (ESI) is a common method. alljournals.cn |

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) and Raman Spectroscopy

Vibrational spectroscopy, encompassing both Fourier-Transform Infrared (FTIR) and Raman techniques, provides valuable information about the functional groups present in a molecule. nih.gov These methods probe the vibrational modes of chemical bonds, which are characteristic of specific functional groups. nih.gov

For this compound, the FTIR spectrum would be expected to show characteristic absorption bands for the N-H stretch of the amide, the C=O stretches of the ester and amide groups, C-O stretching, and various C-H and C=C aromatic vibrations. nih.gov Raman spectroscopy, being particularly sensitive to non-polar bonds, would complement the FTIR data, offering clearer signals for the aromatic ring vibrations. ias.ac.inresearchgate.netrsc.orgspectroscopyonline.com

Table 3: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected FTIR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

| Amide (N-H) | Stretching | ~3300-3500 | Weak |

| Aromatic (C-H) | Stretching | ~3000-3100 | Strong |

| Aliphatic (C-H) | Stretching | ~2850-2960 | Strong |

| Ester (C=O) | Stretching | ~1715-1735 | Moderate |

| Amide (C=O) | Stretching | ~1630-1680 | Moderate |

| Aromatic (C=C) | Stretching | ~1400-1600 | Strong |

| Ester (C-O) | Stretching | ~1000-1300 | Moderate |

Electronic Absorption and Fluorescence Spectroscopy (UV-Vis)

Electronic absorption spectroscopy, commonly known as Ultraviolet-Visible (UV-Vis) spectroscopy, provides insights into the electronic transitions within a molecule. science-softcon.deresearchgate.net The absorption of UV or visible light excites electrons from lower to higher energy orbitals. For this compound, the presence of two aromatic rings and conjugated systems (the carbonyl groups) would result in characteristic absorption bands in the UV region. masterorganicchemistry.com The position and intensity of these bands are sensitive to the molecular structure and its environment. nih.gov

The UV-Vis spectrum would likely exhibit π → π* transitions associated with the aromatic rings and n → π* transitions related to the carbonyl groups. masterorganicchemistry.com While specific experimental data is limited, the absorption maxima can be estimated based on similar structures. Fluorescence spectroscopy could also be employed to study the emission properties of the molecule after electronic excitation.

Table 4: Estimated UV-Vis Absorption Data for this compound

| Transition Type | Estimated Absorption Maximum (λ_max, nm) | Solvent |

| π → π | ~250-350 | Ethanol (B145695) or similar polar solvent |

| n → π | ~300-400 | Ethanol or similar polar solvent |

Crystallographic and Diffraction-Based Techniques for Solid-State Architectures

To understand the precise three-dimensional arrangement of atoms and molecules in the solid state, crystallographic techniques are indispensable.

Single-Crystal X-ray Diffraction for Absolute Structure Determination

Single-crystal X-ray diffraction (SCXRD) is the gold standard for determining the absolute structure of a crystalline compound. uol.defzu.czanton-paar.com This technique involves irradiating a single crystal of the material with X-rays and analyzing the resulting diffraction pattern. carleton.eduoxcryo.com The pattern of diffracted X-rays provides detailed information about the electron density distribution within the crystal, from which the positions of individual atoms can be determined with high precision.

For this compound, a successful SCXRD analysis would yield a definitive three-dimensional model of the molecule. This would confirm the atomic connectivity and provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the conformation of the molecule in the solid state and how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding. While a published crystal structure for this compound was not found, the potential data that could be obtained is outlined below.

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Description |

| Crystal System | The geometric shape of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements of the crystal lattice. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell. |

| Volume (V) | The volume of the unit cell. |

| Z | The number of molecules per unit cell. |

| Calculated Density (ρ) | The density of the crystal calculated from the crystallographic data. |

| R-factor | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

Computational Chemistry and Theoretical Modeling of Ethyl N Salicyloylanthranilate

Quantum Mechanical Studies of Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the electronic behavior of molecules. These methods provide a detailed picture of electron distribution, which governs a molecule's geometry, stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. It is particularly effective in determining the optimized molecular geometry and predicting the stability of complex organic molecules. While direct DFT studies on Ethyl N-salicyloylanthranilate are not extensively available in the reviewed literature, research on the closely related compound, Ethyl N-salicylideneglycinate, offers significant insights. nih.govbonvinlab.org

In a study on Ethyl N-salicylideneglycinate and its derivatives, DFT calculations using the B3LYP hybrid functional with a 6-311++G(d,p) basis set were employed to fully optimize the ground state geometry. nih.govbonvinlab.org The calculations confirmed that the optimized bond lengths, bond angles, and dihedral angles were in good agreement with experimental data obtained from single-crystal X-ray diffraction. nih.gov This level of theory is adept at predicting the most stable three-dimensional arrangement of atoms in the molecule, which is crucial for understanding its interactions with other molecules.

The stability of different tautomeric forms, such as the enol-imine and keto-enamine forms in salicylidene derivatives, can also be assessed using DFT. The calculated total energies of these forms indicate their relative stabilities. For instance, in the study of Ethyl N-salicylideneglycinate, the enol-imine form was found to be the most stable in the ground state. nih.gov A similar approach could be applied to this compound to determine its preferred tautomeric and conformational states.

Table 1: Calculated Dipole Moments for Tautomers of Ethyl N-salicylideneglycinate (A Structurally Related Compound) nih.gov

| Tautomer | Dipole Moment (Debye) |

| Enol-imine | 3.2798 |

| cis-Keto-enamine | Data not specified |

| trans-Keto-enamine | Data not specified |

Note: The table is based on data for a structurally similar compound, Ethyl N-salicylideneglycinate, as direct data for this compound was not available in the reviewed literature. The transformation to keto-enamine forms was noted to significantly increase the dipole moment.

Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are powerful tools for predicting the reactivity and spectroscopic properties of molecules. While specific ab initio studies on this compound are limited, the principles can be applied to understand its chemical behavior.

Reactivity descriptors, which can be derived from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provide insights into the molecule's susceptibility to electrophilic and nucleophilic attack. For the related Ethyl N-salicylideneglycinate, DFT calculations have been used to determine properties like the electrophilicity index (ω). nih.gov The low calculated ω values for its various forms indicated a strong nucleophilic nature. nih.gov

Time-dependent DFT (TD-DFT) is a widely used method for predicting electronic absorption spectra (UV-Vis spectra). semanticscholar.org By calculating the energies of electronic transitions between molecular orbitals, TD-DFT can help in the interpretation of experimental spectra and in understanding the electronic nature of the excited states. For Ethyl N-salicylideneglycinate and its derivatives, TD-DFT calculations have been successfully used to assign the bands observed in their UV-Vis spectra to specific electronic transitions, such as π → π* transitions. nih.govsemanticscholar.org

Table 2: Calculated Reactivity Descriptors for Tautomers of Ethyl N-salicylideneglycinate (A Structurally Related Compound) nih.gov

| Tautomer | Electrophilicity Index (ω) (eV) |

| Enol-imine | ~0.12 - 0.25 |

| cis-Keto-enamine | ~0.12 - 0.25 |

| trans-Keto-enamine | ~0.12 - 0.25 |

Note: This data is for the family of Ethyl N-salicylideneglycinate dyes. The low values suggest a strong nucleophilic character. nih.gov

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. bonvinlab.org This technique allows for the exploration of the conformational landscape of a molecule and the influence of its environment, such as a solvent, on its structure and dynamics.

For a flexible molecule like this compound, MD simulations can reveal the different conformations it can adopt in solution and the energetic barriers between them. This is crucial for understanding how the molecule might interact with biological targets or other chemical species. The simulations can track the trajectory of each atom, providing a dynamic picture of the molecule's behavior, which is not accessible through static quantum mechanical calculations. nih.govrsc.org

Solvation effects play a critical role in the behavior of molecules in solution. MD simulations can explicitly model the interactions between the solute (this compound) and the solvent molecules. researchgate.netclaudiozannoni.it This allows for the study of how the solvent affects the conformational equilibrium and the accessibility of different parts of the molecule. dntb.gov.ua For instance, the formation and breaking of hydrogen bonds between the molecule and water can be monitored, providing insights into its solubility and how it is stabilized in an aqueous environment. While specific MD simulation studies on this compound are not prevalent in the reviewed literature, the methodology remains a powerful tool for future investigations into its dynamic properties. nih.gov

Quantitative Structure-Reactivity/Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are statistical methods that correlate the structural or property-based descriptors of a set of compounds with their observed properties or activities. nih.gov These models can then be used to predict the properties of new or untested compounds.

Although a specific QSPR model for this compound has not been identified in the reviewed literature, studies on related classes of compounds, such as anthranilate and salicylate (B1505791) derivatives, demonstrate the potential of this approach. researchgate.net For example, QSAR models have been developed for anthranilate derivatives to predict their inhibitory activity against certain enzymes. Similarly, QSPR models have been used to predict properties like the gas chromatography retention indices of salicylate derivatives. researchgate.net

To develop a QSPR model for this compound, a dataset of related compounds with known properties would be required. Molecular descriptors, which are numerical representations of the chemical information of a molecule, would be calculated for each compound. These descriptors can be constitutional, topological, geometrical, or electronic in nature. Statistical methods such as multiple linear regression or machine learning algorithms would then be used to build a mathematical model that links these descriptors to the property of interest. Such a model could potentially predict various physicochemical properties of this compound, such as its solubility, lipophilicity, or even its biological activity.

Chemical Reactivity and Transformation Pathways of Ethyl N Salicyloylanthranilate

Hydrolytic Stability and Ester Cleavage Reactions

The ester functional group in Ethyl N-salicyloylanthranilate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base.

Under acidic conditions, the reaction is reversible and driven to completion by using a large excess of water. libretexts.org The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

Basic hydrolysis, also known as saponification, is an irreversible process that is generally faster than acid-catalyzed hydrolysis. libretexts.org The hydroxide (B78521) ion, a strong nucleophile, directly attacks the carbonyl carbon of the ester. The resulting carboxylate anion is resonance-stabilized and less reactive towards nucleophilic attack, thus preventing the reverse reaction. libretexts.org

The stability of the ester can be influenced by steric hindrance around the ester group. researchgate.net While specific data on the hydrolytic stability of this compound is not extensively detailed in the provided search results, the general principles of ester hydrolysis apply. The presence of the bulky salicyloylanthranilate moiety may influence the rate of hydrolysis compared to simpler ethyl esters.

It is also worth noting that certain reagents, like iodotrimethylsilane, are known to cleave ethyl esters, with tert-butyl and benzyl (B1604629) esters being even more susceptible. d-nb.infobeilstein-journals.org Bromotrimethylsilane, a key reagent in the McKenna reaction, is generally selective for phosphonate (B1237965) esters over carboxyester groups like the one present in this compound. d-nb.infobeilstein-journals.org

Amide Bond Transformations: Transamidation and Derivatization

The amide bond in this compound is generally more stable and less reactive than the ester bond. However, it can undergo transformations such as transamidation, which involves the exchange of the amine portion of the amide. This reaction typically requires harsh conditions or the use of a catalyst. Recent advancements have demonstrated that transamidation of primary and tertiary amides can occur at room temperature under transition-metal-free conditions using potassium tert-butoxide, yielding secondary amides. researchgate.net

Derivatization of the amide can also be achieved through various chemical reactions. For instance, N-alkylation could potentially occur at the amide nitrogen, although this is not a commonly reported reaction for this specific compound.

Cyclization Reactions and Heterocycle Formation

The structure of this compound, containing ortho-substituted functional groups on both aromatic rings, presents the potential for intramolecular cyclization reactions to form various heterocyclic systems. Such reactions are often promoted by specific reagents or catalysts and can lead to the formation of new ring structures.

For instance, intramolecular reactions involving the amide nitrogen and the ester group, or transformations involving the aromatic rings, could lead to the synthesis of complex heterocyclic molecules. The field of heterocyclic synthesis often utilizes precursors with similar functionalities to construct a wide array of N-, O-, and S-containing heterocycles through metal-catalyzed, metal-free, or visible-light-mediated transformations. nih.govmdpi.com While specific cyclization reactions for this compound are not detailed in the provided results, the potential for such transformations is inherent in its molecular structure. For example, reactions that can form new C-C and C-N bonds are common in the synthesis of pyrrolopyridine compounds. mdpi.com

Electrophilic and Nucleophilic Aromatic Substitution Reactions

The two aromatic rings of this compound can participate in both electrophilic and nucleophilic aromatic substitution reactions, depending on the reaction conditions and the nature of the attacking species.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org The rate and position of this substitution are influenced by the existing substituents on the ring. The amide and ester functionalities, as well as the hydroxyl group of the salicylic (B10762653) acid moiety, will direct incoming electrophiles to specific positions on the aromatic rings. Generally, electron-donating groups activate the ring towards electrophilic attack and direct substitution to the ortho and para positions, while electron-withdrawing groups deactivate the ring and direct to the meta position. wikipedia.org Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution involves the replacement of a leaving group on an aromatic ring by a nucleophile. masterorganicchemistry.comlibretexts.org This reaction is favored by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, as they stabilize the negatively charged intermediate (a Meisenheimer complex). libretexts.orglumenlearning.com While this compound does not possess a typical leaving group for NAS, modifications to the structure could introduce one, making it susceptible to this type of reaction. The rate of NAS is significantly influenced by the nature of the leaving group, with fluorine often being surprisingly effective. masterorganicchemistry.com

Redox Chemistry and Associated Transformations

The redox chemistry of this compound would involve the oxidation or reduction of its functional groups or aromatic rings. The phenolic hydroxyl group on the salicyloyl moiety is susceptible to oxidation. The aromatic rings themselves can undergo reduction under certain conditions, such as catalytic hydrogenation, which would result in the loss of aromaticity.

Coordination Chemistry of Ethyl N Salicyloylanthranilate As a Ligand

A Theoretical Foray into Ligand Design and Binding

While no concrete data exists for ethyl N-salicyloylanthranilate, we can hypothesize its potential behavior as a ligand based on the known properties of its constituent moieties: a salicyloyl group and an anthranilate group.

Postulated Chelation and Denticity

The structure of this compound features several potential donor atoms: the oxygen atoms of the phenolic hydroxyl, amide carbonyl, and ester carbonyl groups, as well as the nitrogen atom of the amide. This arrangement suggests the possibility of the molecule acting as a multidentate ligand, forming a chelate ring with a metal ion. The most probable binding mode would involve the phenolic oxygen and the amide oxygen or nitrogen, creating a stable five or six-membered ring. The denticity, or number of donor atoms that can bind to a central metal atom, would likely be bidentate, although other coordination modes cannot be ruled out without experimental evidence.

Hypothetical Application of HSAB Principles

The Hard-Soft Acid-Base (HSAB) principle is a qualitative concept used to predict the stability of metal complexes. Hard acids (typically small, highly charged metal ions) prefer to bind to hard bases (ligands with high electronegativity donor atoms like oxygen and nitrogen). Soft acids (larger, more polarizable metal ions) prefer soft bases (ligands with larger, more polarizable donor atoms like sulfur or phosphorus).

Given the presence of 'hard' oxygen and nitrogen donor atoms, this compound would be classified as a hard ligand. Consequently, it would be expected to form more stable complexes with hard metal ions such as Fe(III), Cr(III), and Co(III), as well as lanthanide and actinide ions. Its interaction with borderline or soft metal ions like Cu(II), Ni(II), or Ag(I) would theoretically be less favorable.

The Unexplored Synthesis and Characterization of Metal Complexes

The scientific literature lacks any reports on the synthesis and structural characterization of metal complexes involving this compound. This includes a complete absence of data on its complexes with transition metals, lanthanides, or actinides.

Transition Metal Complexes: A Field of Conjecture

There are no published methods for the synthesis of transition metal complexes with this compound. Standard synthetic routes for similar ligands often involve the reaction of the ligand with a metal salt in a suitable solvent, sometimes with the addition of a base to deprotonate the ligand for coordination. However, the specific conditions required for this ligand remain undetermined.

Lanthanide and Actinide Coordination: An Open Question

The coordination chemistry of this compound with f-block elements is also an uninvestigated area. Lanthanides and actinides, being hard acids, would be expected to form stable complexes with this ligand. Such complexes could potentially exhibit interesting photoluminescent or magnetic properties, but this is purely speculative.

Spectroscopic Probing: Awaiting the Evidence

Without the synthesis of any metal complexes, there is no spectroscopic data to analyze. Techniques such as Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for confirming the coordination of the ligand to the metal ion and for elucidating the structure of the resulting complex. In the case of this compound, this vital information is completely absent from the scientific record.

Mechanistic Aspects of Complex Formation and Ligand Exchange

The formation of metal complexes with this compound, a potentially bidentate or tridentate ligand, is expected to proceed through a series of stepwise equilibria. The ligand possesses multiple potential donor sites: the carboxyl oxygen, the amide oxygen, the amide nitrogen, and the phenolic oxygen of the salicyloyl group. The specific coordination mode would depend on factors such as the nature of the metal ion, the solvent system, and the pH of the medium.

The initial step in complex formation would likely involve the substitution of a solvent molecule from the metal's coordination sphere by one of the ligand's donor atoms. This would be followed by a rapid succession of chelation steps, where the other donor atoms of the ligand displace further solvent molecules to form a stable chelate ring. The mechanism of these substitution reactions can be broadly categorized as associative, dissociative, or interchange, depending on the nature of the metal center and the steric and electronic properties of the ligand. libretexts.org

Ligand exchange reactions, where a coordinated this compound is replaced by another ligand, or vice versa, are crucial for understanding the dynamic behavior of its metal complexes. The kinetics of such reactions can be monitored using techniques like UV-visible spectrophotometry or stopped-flow methods. semanticscholar.org The rates of these reactions are influenced by several factors, including the concentration of the incoming and outgoing ligands, temperature, and the presence of catalysts. For instance, in related Schiff base complexes, the rate of ligand exchange has been shown to be accelerated by the presence of a base, which can deprotonate the incoming ligand and facilitate its coordination to the metal center. semanticscholar.org

Theoretical Prediction of Metal-Ligand Bonding and Complex Stability

In the absence of experimental data, theoretical methods, particularly Density Functional Theory (DFT), serve as powerful tools for predicting the nature of metal-ligand bonding and the stability of complexes formed with this compound. DFT calculations can provide insights into the optimized geometries of the metal complexes, the electronic structure, and the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov

The stability of a metal complex is a thermodynamic quantity that can be quantified by its stability constant. Theoretical calculations can estimate the Gibbs free energy of complex formation, which is directly related to the stability constant. Factors influencing the stability of metal complexes with ligands like this compound include:

The Chelate Effect: As a multidentate ligand, this compound is expected to form more stable complexes than analogous monodentate ligands due to the chelate effect. whoi.edu

Nature of the Metal Ion: The stability of the complexes will follow trends such as the Irving-Williams series for divalent first-row transition metals. whoi.edu

Computational models can also be employed to simulate the vibrational spectra (e.g., IR and Raman) of the complexes, which can then be compared with experimental data to confirm the coordination mode of the ligand. Furthermore, the analysis of bond orders and electron density distribution can elucidate the covalent versus electrostatic character of the metal-ligand bonds.

While specific data tables for this compound are not available, the table below provides a hypothetical framework for the kind of data that would be generated from theoretical studies on its metal complexes.

| Metal Ion | Coordination Number | Predicted Geometry | Key Bond Lengths (Å) (M-O, M-N) | Calculated Stability Constant (log K) |

| Cu(II) | 4 or 6 | Square Planar or Distorted Octahedral | Data not available | Data not available |

| Ni(II) | 4 or 6 | Square Planar or Octahedral | Data not available | Data not available |

| Zn(II) | 4 or 6 | Tetrahedral or Octahedral | Data not available | Data not available |

| Co(II) | 4 or 6 | Tetrahedral or Octahedral | Data not available | Data not available |

Further experimental and computational studies are essential to fully characterize the coordination chemistry of this compound and to populate such data tables with accurate findings.

Supramolecular Chemistry and Crystal Engineering of Ethyl N Salicyloylanthranilate Systems

Principles of Non-Covalent Interactions in Self-Assembly

The self-assembly of molecules into well-defined, ordered structures is governed by a variety of weak, non-covalent interactions. rsc.org These forces, though individually modest, collectively dictate the three-dimensional architecture of molecular crystals and supramolecular assemblies. rsc.orgnih.gov For a molecule like Ethyl N-salicyloylanthranilate, which possesses multiple functional groups and aromatic systems, these interactions are expected to play a crucial role in its solid-state packing and aggregation behavior. The key interactions would theoretically include hydrogen bonding, π-π stacking, and other van der Waals forces. rsc.org

Pi-Pi Stacking and Aromatic Interactions

The two aromatic rings in this compound (the salicylate (B1505791) and anthranilate moieties) are prime candidates for engaging in π-π stacking interactions. nih.gov These interactions, arising from the electrostatic and dispersion forces between the electron clouds of aromatic systems, contribute significantly to the stabilization of crystal structures. nih.gov The stacking can occur in various geometries, such as face-to-face or edge-to-face, influencing the packing density and electronic properties of the material. nih.gov

Molecular Recognition and Host-Guest Chemistry

Molecular recognition is the specific binding of a guest molecule to a complementary host molecule, driven by non-covalent interactions. researchgate.net The design of synthetic hosts capable of recognizing and binding small molecules is a major focus of supramolecular chemistry.

Design of Synthetic Receptors for Small Molecules

The structural framework of this compound could potentially serve as a scaffold for the design of synthetic receptors. By modifying its structure to create a pre-organized binding cavity with specific functional groups, it could be engineered to selectively bind small molecule guests. The principles of receptor design involve creating a shape and electronic complementarity between the host and the intended guest molecule. nih.gov

Controlled Self-Assembly for Hierarchical Structures

The controlled self-assembly of this compound into hierarchical structures is a sophisticated process governed by a delicate interplay of non-covalent interactions. This intrinsic property allows the molecules to spontaneously organize into well-defined, ordered arrangements, paving the way for the creation of complex, functional supramolecular systems. The molecular structure of this compound, featuring hydrogen bond donors and acceptors, aromatic rings, and an ester group, provides the necessary functionalities for directed self-assembly.

Self-Sorting and Co-Assembly Phenomena

In multicomponent systems, molecules can either selectively assemble with identical molecules (self-sorting) or form integrated structures with different molecules (co-assembly). While specific studies on the self-sorting and co-assembly of this compound are not extensively documented, the principles of these phenomena can be applied to predict its behavior.

Self-sorting would involve the selective recognition and assembly of this compound molecules from a mixture of different components. This process is driven by the minimization of energy through the formation of the most stable hydrogen bonds and π-π stacking interactions between like molecules. The intramolecular hydrogen bond between the phenolic hydroxyl group and the amide carbonyl oxygen is a key feature that could influence its self-assembly behavior by pre-organizing the molecule into a specific conformation.

Co-assembly , on the other hand, would entail the formation of ordered structures comprising this compound and other complementary molecules. For co-assembly to occur, the intermolecular interactions between the different components must be energetically favorable. For instance, co-assembly could be achieved with molecules that can form strong hydrogen bonds with the ester or amide groups of this compound, or with aromatic molecules that can participate in π-π stacking interactions.

The table below outlines the potential intermolecular interactions driving these phenomena for this compound.

| Interaction Type | Potential Role in Self-Assembly | Driving Force |

| Hydrogen Bonding | Directional assembly and network formation | Electrostatic attraction between H-bond donors and acceptors |

| π-π Stacking | Stabilization of assembled structures | van der Waals forces between aromatic rings |

| Dipole-Dipole Interactions | Orientation and packing of molecules | Electrostatic attraction between polar functional groups |

Directed Assembly in Solution and Solid State

The directed assembly of this compound in both solution and the solid state is crucial for controlling the morphology and properties of the resulting supramolecular structures.

In solution , the choice of solvent plays a critical role. Solvents that can effectively solvate the molecule might hinder self-assembly, whereas solvents that are poor at solvating the molecule can promote aggregation and assembly. The concentration of the solution is another key parameter; above a certain critical concentration, self-assembly into larger structures is often observed. Temperature can also be used as a stimulus to control the assembly process, as intermolecular interactions are temperature-dependent.

In the solid state , directed assembly can be achieved through techniques such as crystal engineering, where the controlled crystallization from specific solvents or solvent mixtures can lead to the formation of desired crystal packing and morphology. The presence of specific functional groups in this compound allows for predictable intermolecular interactions, which can be exploited to guide the assembly process. For example, the amide and ester functionalities can participate in a variety of hydrogen bonding motifs, leading to the formation of one-dimensional chains, two-dimensional sheets, or three-dimensional networks.

Crystal Engineering for Functional Materials

Crystal engineering provides a powerful strategy for the rational design and synthesis of functional solid-state materials based on an understanding of intermolecular interactions. For this compound, this approach can be utilized to control its solid-state properties by manipulating its crystal packing.

Polymorphism and Co-Crystallization Strategies

Polymorphism is the ability of a compound to exist in more than one crystalline form. Different polymorphs of a substance can exhibit distinct physical and chemical properties, such as solubility, melting point, and stability. While specific polymorphs of this compound have not been extensively reported, it is conceivable that this molecule could exhibit polymorphism due to its conformational flexibility and the possibility of different hydrogen bonding patterns. The conditions of crystallization, such as the solvent, temperature, and rate of cooling, would be critical factors in isolating different polymorphic forms.

Co-crystallization is a technique used to design multi-component crystals by combining a target molecule with a "coformer" through non-covalent interactions. This strategy can be employed to modify the physicochemical properties of this compound. The selection of a suitable coformer is crucial and is typically based on the ability to form robust supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions.

Potential coformers for this compound could include molecules with complementary hydrogen bonding sites, such as carboxylic acids, amides, or other molecules with hydroxyl groups. The formation of co-crystals would be driven by the establishment of strong and directional intermolecular interactions between this compound and the coformer.

The following table summarizes potential co-crystallization strategies for this compound.

| Coformer Functional Group | Potential Supramolecular Synthon | Expected Outcome |

| Carboxylic Acid | Amide-acid or ester-acid heterosynthon | Altered solubility and dissolution rate |

| Amide | Amide-amide homosynthon or heterosynthon | Enhanced thermal stability |

| Phenol | Hydroxyl-hydroxyl or hydroxyl-amide interactions | Modified optical properties |

Tailoring Solid-State Properties through Molecular Packing

The arrangement of molecules in the crystal lattice, known as molecular packing, has a profound impact on the macroscopic properties of the solid material. By controlling the molecular packing of this compound, it is possible to tailor its solid-state properties for specific applications.

For instance, a herringbone packing arrangement, often observed for aromatic compounds, could lead to anisotropic electronic properties. In contrast, a slipped-stack arrangement of the aromatic rings could enhance π-orbital overlap, potentially leading to improved charge transport properties. The presence and nature of intermolecular hydrogen bonds are also critical in determining the mechanical properties of the crystal, such as its hardness and elasticity.

Ethyl N Salicyloylanthranilate As an Organic Building Block in Advanced Synthesis

Modular Synthesis of Complex Molecular Architectures

The inherent functionalities of ethyl N-salicyloylanthranilate, including an ester, an amide, a phenolic hydroxyl group, and an aromatic diamine scaffold, provide a rich platform for the synthesis of a wide array of complex organic structures. These reactive handles allow for a modular approach, where different structural units can be systematically introduced to build intricate molecular designs.

The structure of this compound is pre-organized for facile cyclization reactions to form various heterocyclic systems. The presence of the ortho-aminoaryl amide linkage is particularly conducive to the synthesis of fused heterocyclic compounds.

One of the most prominent applications of anthranilamide derivatives is in the synthesis of quinazolinones , a class of compounds with significant biological activities. By treating this compound with an appropriate one-carbon synthon, intramolecular cyclization can be induced to yield N-salicyloyl-substituted quinazolinones. The reaction can be catalyzed by various reagents, including copper, and provides a direct route to these valuable heterocycles. organic-chemistry.org

Furthermore, the ester functionality can be converted to a hydrazide by reaction with hydrazine hydrate (B1144303) (N₂H₄). nih.govnih.govwikipedia.org This resulting N-salicyloylanthraniloyl hydrazide is a key intermediate for the synthesis of five-membered heterocycles like pyrazoles and triazoles . For instance, condensation of the hydrazide with 1,3-dicarbonyl compounds would lead to the formation of pyrazole (B372694) rings. wikipedia.org The reaction with nitrous acid could yield an acyl azide, a precursor for oxadiazoles (B1248032) or for Curtius rearrangement to access other functionalities.

The general synthetic strategies for common heterocycles that could be derived from this compound are summarized in the table below.

| Target Heterocycle | Potential Reagents and Conditions | Resulting Compound Class |

| Quinazolinone | One-carbon synthons (e.g., orthoesters, aldehydes) with acid or metal catalysis | Substituted Quinazolinones |

| Pyrazole | 1. Hydrazine hydrate to form hydrazide; 2. 1,3-Dicarbonyl compound | N-Salicyloylanthraniloyl-substituted pyrazoles |

| Triazole | 1. Hydrazine hydrate to form hydrazide; 2. Reaction with a compound containing a C-N single bond | N-Salicyloylanthraniloyl-substituted triazoles |

| Oxadiazole | 1. Hydrazine hydrate to form hydrazide; 2. Reaction with nitrous acid to form acyl azide, followed by cyclization | N-Salicyloylanthraniloyl-substituted oxadiazoles |

The bifunctional nature of this compound makes it an attractive monomer for the synthesis of macrocycles and polycyclic aromatic systems. The phenolic hydroxyl and the amino group (after potential deacylation or modification) can serve as points for macrocyclization reactions.

For instance, under high dilution conditions, reaction with a long-chain dielectrophile could lead to the formation of a macrocyclic ether-amide. Alternatively, the salicylic (B10762653) and anthranilic acid moieties can be further functionalized with reactive groups at their para-positions to enable participation in polymerization or macrocyclization reactions, leading to complex host-guest systems or materials with defined cavities.

Precursor for Advanced Organic Materials

The functional groups present in this compound also position it as a promising precursor for the development of advanced organic materials with tailored properties.

This compound can be envisioned as a monomer for the synthesis of specialized polymers and oligomers. The presence of the hydroxyl and a potential amino group (or a carboxylic acid after hydrolysis of the ester) allows it to participate in step-growth polymerization reactions.

For example, condensation polymerization with dicarboxylic acids or their derivatives could yield polyesters or polyamides with pendant salicyloylanthranilate units. These pendant groups could introduce specific properties to the polymer backbone, such as metal-chelating abilities or enhanced thermal stability. The intramolecular hydrogen bonding between the phenolic proton and the amide carbonyl is expected to impart a degree of rigidity to the polymer chain, potentially leading to materials with interesting liquid crystalline properties.

The salicylic acid moiety in this compound is a well-known chelating agent for various metal ions. This property can be harnessed to develop functional materials such as metal-organic frameworks (MOFs) or metal-containing polymers. mdpi.comnih.govrsc.orgchemmethod.comarxiv.org The ability to coordinate with metal centers can lead to materials with applications in catalysis, gas storage, and sensing. mdpi.comchemmethod.comarxiv.org

By incorporating this compound or its derivatives as organic linkers in MOF synthesis, it is possible to create porous materials with specific functionalities. mdpi.comnih.govrsc.orgchemmethod.comarxiv.org The salicyloylanthranilate unit can act as a multidentate ligand, coordinating to metal ions through the phenolic oxygen, the amide oxygen, and potentially the carboxylate group after hydrolysis. The resulting MOFs could exhibit properties such as selective gas adsorption or catalytic activity for specific organic transformations. mdpi.comchemmethod.comarxiv.org

The development of such functional materials is an active area of research, and the unique combination of functional groups in this compound makes it a candidate for creating novel materials with tailored properties.

Design and Synthesis of Chemically Diverse Derivatives and Analogues

The structure of this compound serves as a scaffold that can be readily modified to generate a library of derivatives and analogues with diverse chemical and physical properties. These modifications can be targeted to fine-tune the molecule's reactivity, solubility, and electronic properties for specific applications.

The primary sites for modification include the salicylic acid ring, the anthranilic acid ring, and the ester group.

| Modification Site | Potential Reagents/Reactions | Purpose of Modification |

| Salicylic Acid Ring | Electrophilic aromatic substitution (e.g., nitration, halogenation, sulfonation) | Introduce electronic or sterically demanding groups to modulate acidity and chelating ability. |

| Anthranilic Acid Ring | Electrophilic aromatic substitution on the positions ortho or para to the amino group | Alter the electronic properties of the amide and influence cyclization pathways. |

| Ester Group | Hydrolysis to the carboxylic acid, amidation with various amines, reduction to an alcohol | Introduce new functional groups for further reactions or to modify solubility. |

| Phenolic Hydroxyl | Alkylation or acylation | Protect the hydroxyl group or introduce a new functional handle. |

| Amide N-H | Alkylation | Modify the hydrogen bonding capabilities and steric environment. |

The synthesis of these derivatives would allow for a systematic investigation of structure-activity relationships, particularly in the context of creating new bioactive compounds or functional materials. nih.govcea.frffhdj.comuio.noffhdj.com For example, introducing electron-withdrawing groups on the salicylic acid ring could enhance the acidity of the phenolic proton and alter the metal-binding properties. Conversely, the introduction of bulky substituents could be used to control the solid-state packing of the molecules, influencing the properties of resulting materials.

Systematic Modification for Structure-Reactivity Studies

The exploration of the chemical space around this compound is crucial for understanding how structural changes influence its physicochemical properties and biological activity. A systematic approach to modification allows researchers to probe the importance of each substructure for a desired effect. wikipedia.orgresearchgate.net The core structure of this compound can be dissected into three primary regions for modification: the salicylic acid moiety, the anthranilate ring, and the ethyl ester group.

Modifications of the Salicylic Acid Moiety: The phenolic hydroxyl and the aromatic ring of the salicylic acid portion are key targets for modification. The hydroxyl group can be alkylated, acylated, or replaced with other functional groups to investigate the role of hydrogen bonding and acidity in biological interactions. The aromatic ring can be substituted with various groups (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions to alter electronic properties, lipophilicity, and steric profile. For instance, studies on related N-phenyl anthranilic acid analogs have shown that substitutions on the aromatic rings significantly impact their activity as amyloid aggregation inhibitors. nih.gov

Modification of the Ester Group: The ethyl ester provides a handle for modulating the compound's solubility, metabolic stability, and cell permeability. Saponification of the ester to the corresponding carboxylic acid can introduce a negative charge, which may be crucial for interaction with certain biological targets. Alternatively, the ethyl group can be replaced with other alkyl or aryl groups of varying size and lipophilicity. The synthesis of various N-heteroaryl esters from related starting materials demonstrates the feasibility of such modifications. nih.gov

A systematic approach to these modifications is best represented in a tabular format, outlining the potential for derivatization at each key position.

| Modification Site | Type of Modification | Potential R-Groups/Substituents | Rationale for Modification |

| Salicyl Ring (Position R1) | Substitution | H, F, Cl, Br, CH3, OCH3, NO2 | Explore electronic and steric effects on activity. |

| Phenolic Hydroxyl (Position R2) | Alkylation/Acylation | H, CH3, C2H5, Acetyl | Investigate the role of the hydroxyl group in hydrogen bonding. |

| Anthranilate Ring (Position R3) | Substitution | H, F, Cl, Br, CH3, OCH3 | Modulate molecular conformation and binding interactions. |

| Ester Group (Position R4) | Variation of Alkyl Chain | Ethyl, Methyl, Propyl, Isopropyl | Alter solubility, lipophilicity, and metabolic stability. |

| Ester to Carboxylic Acid | Hydrolysis | H (to form -COOH) | Introduce a negative charge for potential ionic interactions. |

This table illustrates a hypothetical structure-activity relationship study plan for this compound, drawing parallels from SAR studies on analogous structures.

By synthesizing and testing a series of these analogs, a comprehensive structure-activity relationship can be established, guiding the design of more potent and selective compounds.

Combinatorial Approaches to Derivative Libraries

The structural framework of this compound is well-suited for combinatorial chemistry, enabling the rapid generation of a large library of related compounds. This approach is particularly valuable in early-stage drug discovery for identifying hit compounds. The synthesis of benzanilide (B160483) libraries has demonstrated the power of this strategy for discovering molecules with interesting biological activities. nih.govplos.org

A combinatorial library based on the this compound scaffold can be constructed by reacting a collection of substituted salicylic acids with a library of substituted ethyl anthranilates. This modular approach allows for the exploration of a wide range of chemical diversity around the central benzanilide core.

The general synthetic route would involve the activation of the carboxylic acid of a substituted salicylic acid (e.g., conversion to an acid chloride or using a coupling agent) followed by reaction with a substituted ethyl anthranilate. This amide bond formation is typically robust and high-yielding, making it amenable to parallel synthesis techniques.

Building Blocks for a Combinatorial Library:

To generate a diverse library, a carefully selected set of building blocks is required.

| Building Block Type | Examples of Substituents (R-groups) |

| Substituted Salicylic Acids | 3-Methyl, 4-Chloro, 5-Nitro, 3,5-Dichloro, 4-Methoxy |

| Substituted Ethyl Anthranilates | 3-Fluoro, 4-Methyl, 5-Bromo, 4,6-Dimethyl |

This table provides a representative set of commercially available or readily synthesizable building blocks that could be utilized in a combinatorial synthesis campaign to generate a library of this compound derivatives.

By combining, for example, five substituted salicylic acids with four substituted ethyl anthranilates, a library of 20 unique compounds can be rapidly synthesized. High-throughput screening of such a library against a specific biological target can quickly identify promising lead compounds for further optimization. The principles of bioisosterism can also be applied in the design of these libraries, where functional groups are replaced by others with similar physicochemical properties to explore a wider range of chemical space. nih.govufrj.bripinnovative.com Furthermore, the concept of scaffold hopping could be employed to design related libraries with different core structures but similar biological activities. redheracles.netuniroma1.itnih.gov

The amenability of this compound to systematic modification and combinatorial synthesis makes it a valuable starting point for the discovery of new chemical entities with tailored properties and biological functions.

Catalytic Applications of Ethyl N Salicyloylanthranilate and Its Derivatives

Ligand in Homogeneous and Heterogeneous Catalysis

Currently, there is a lack of available scientific literature detailing the application of ethyl N-salicyloylanthranilate or its derivatives as ligands in either homogeneous or heterogeneous catalysis.

Design of Chiral Ligands for Asymmetric Catalysis

No research findings were identified that describe the design or use of chiral ligands derived from this compound for the purpose of asymmetric catalysis.

Application in Organometallic Transformations

The scientific literature does not currently contain studies on the application of this compound in organometallic transformations.

Organocatalytic Roles of this compound Derivatives

There is no available research to suggest that this compound or its derivatives have been investigated for or applied in organocatalytic roles.

Mechanisms of Organocatalyzed Reactions

In the absence of studies on the organocatalytic roles of this compound derivatives, there is no information on the mechanisms of such reactions.

Scope and Limitations in Organic Transformations

The scope and limitations of this compound derivatives in organic transformations have not been documented in the available scientific literature.

Mechanistic Studies of Enzymatic Inhibition and Biocatalysis Mimicry

While information on biocatalysis mimicry is not available, a notable study has highlighted the potent and specific enzymatic inhibition properties of N-salicyloylanthranilate. In studies related to the biosynthesis of dianthramide phytoalexins in carnation (Dianthus caryophyllus), N-salicyloylanthranilate demonstrated significant inhibitory effects. researchgate.net

Research conducted on cell suspension cultures of carnation revealed that low concentrations of N-salicyloylanthranilate act as a powerful inhibitor of cytochrome P-450-dependent 4-hydroxylation. researchgate.net This inhibitory effect was found to be more potent than that of any commercial inhibitor chemicals tested in the study. researchgate.net The inhibition was also highly specific; the 2'-hydroxylating activity, which is catalyzed by a different class of enzymes, was not significantly affected by N-salicyloylanthranilate. researchgate.net This specificity suggests a targeted interaction with the active site of the cytochrome P-450 enzyme responsible for 4-hydroxylation.

Elucidation of Inhibitor-Enzyme Interaction Mechanisms (e.g., Cytochrome P-450 inhibition by N-salicyloylanthranilate)

N-salicyloylanthranilate and its analogues, as derivatives of anthranilic acid, have been instrumental in studying the interaction between inhibitors and enzymes, particularly the Cytochrome P450 (CYP450) family. google.commdpi.com The CYP450 enzymes are a critical group of heme-containing monooxygenases involved in the metabolism of a vast array of xenobiotics and endogenous compounds. mdpi.com Understanding the inhibition of these enzymes is crucial in biochemistry and drug development.

The inhibition of CYP450 can occur through several mechanisms, including reversible (competitive, non-competitive) and irreversible (mechanism-based) inhibition. irjmets.comjchr.orgpiche.org.pk Anthranilic acid derivatives have been shown to act as inhibitors for a range of CYP450 isoforms. Research into novel anthranilic acid hybrids has demonstrated their ability to inhibit key drug-metabolizing enzymes such as CYP2C9, CYP2C19, CYP2D6, and CYP3A4. mdpi.com

The mechanism of inhibition can be complex. For instance, kinetic studies involving Lineweaver-Burk plots have revealed that certain N-aryl anthranilic acid derivatives can inhibit enzymes through a mixed-type pathway, indicating that the inhibitor can bind to both the free enzyme and the enzyme-substrate complex. chemrevlett.com Molecular docking studies have further elucidated these interactions at the atomic level, showing that specific amino acid residues within the enzyme's active site, such as Asp273, His317, and Arg166, can form crucial interactions with the inhibitor molecule. chemrevlett.com The structural features of the anthranilic acid scaffold allow for substitutions that can modulate the inhibitory potency and selectivity against different CYP isoforms.

Table 1: Inhibitory Profile of Anthranilic Acid Hybrids Against Cytochrome P450 Isoforms

| CYP Isoform | Inhibition Observed | Significance in Metabolism |

|---|---|---|

| CYP1A2 | Yes | Metabolism of procarcinogens and some drugs. |

| CYP2C9 | Yes | Metabolizes ~15% of clinically used drugs, including warfarin (B611796) and non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov |

| CYP2C19 | Yes | Involved in the metabolism of proton pump inhibitors and antidepressants. irjmets.com |

| CYP2D6 | Yes | Metabolizes a wide variety of drugs, including beta-blockers and antipsychotics. |

| CYP3A4 | Yes | Responsible for the metabolism of approximately 60% of all prescribed drugs. semanticscholar.org |

This table is generated based on findings that novel anthranilic acid hybrids show inhibitory capabilities against these specific enzymes. mdpi.com

Development of Artificial Enzymes and Biocatalytic Systems

The development of artificial enzymes and biocatalytic systems aims to create novel catalysts that mimic the high efficiency and selectivity of natural enzymes. The derivatives of anthranilic acid, including the core structure of salicyloylanthranilate, serve as versatile building blocks for such systems due to their inherent chelating properties. nih.gov

The anthranilic acid moiety contains both a carboxylic acid group and an amino group, which can readily coordinate with transition metal ions. nih.gov This has led to the synthesis of a wide array of metal complexes with metals such as copper (Cu), cobalt (Co), nickel (Ni), and zinc (Zn). mdpi.comresearchgate.net These complexes often take the form of Schiff bases, which are formed by the condensation of the amine group of an anthranilate derivative with an aldehyde or ketone. irjmets.comsemanticscholar.org